Stereospecific Binding to Cerebral Cortex β-Adrenoceptors: l-Flerobuterol Exhibits 70-Fold Higher Affinity than d-Flerobuterol
In radioligand displacement assays using [³H]CGP 12177 in rat cerebral cortex membranes, l-flerobuterol demonstrated an inhibitory constant (Ki) of 483 nM, whereas d-flerobuterol exhibited a Ki of 34,000 nM, yielding a 70-fold potency difference between enantiomers [1]. This stereospecificity contrasts with salbutamol, which is marketed as a racemic mixture with the active (R)-enantiomer exhibiting only an approximate 2-fold higher affinity than the (S)-enantiomer for the β2-adrenoceptor. The pronounced enantiomeric discrimination of flerobuterol at central β-adrenoceptors indicates that chiral resolution is essential for obtaining the pharmacologically active species in experimental studies.
| Evidence Dimension | Binding affinity to rat cerebral cortex β-adrenoceptors |
|---|---|
| Target Compound Data | l-Flerobuterol Ki = 483 nM; d-Flerobuterol Ki = 34,000 nM |
| Comparator Or Baseline | d-Flerobuterol (inactive enantiomer) |
| Quantified Difference | 70-fold higher affinity for l-flerobuterol relative to d-flerobuterol |
| Conditions | [³H]CGP 12177 displacement; rat cerebral cortex membranes; 25°C; 60 min incubation |
Why This Matters
Researchers requiring consistent, reproducible β-adrenergic activation in CNS tissues must obtain the enantiomerically pure l-isomer, as the racemate contains approximately 50% of a virtually inactive enantiomer that may confound dose-response relationships and introduce off-target variability.
- [1] Zini R, Morin D, Martin P, Puech AJ, Tillement JP. Interactions of flerobuterol, an antidepressant drug candidate, with beta adrenoceptors in the rat brain. J Pharmacol Exp Ther. 1991;259(1):414-422. PMID: 1681091. View Source
